molecular formula C18H13BrN4O2S2 B3206584 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040670-59-4

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3206584
CAS No.: 1040670-59-4
M. Wt: 461.4 g/mol
InChI Key: WDTQVVRGCUNYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group. The thioether linkage (-S-CH2-) connects the oxadiazole moiety to the bicyclic thienopyrimidinone system, while a cyclopropyl group is attached to the pyrimidinone nitrogen.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2S2/c19-11-3-1-10(2-4-11)16-21-14(25-22-16)9-27-18-20-13-7-8-26-15(13)17(24)23(18)12-5-6-12/h1-4,7-8,12H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTQVVRGCUNYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a novel thieno[3,2-d]pyrimidine derivative incorporating an oxadiazole moiety. This structure has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H15BrN4O2S\text{C}_{17}\text{H}_{15}\text{BrN}_4\text{O}_2\text{S}

It features a thieno[3,2-d]pyrimidine core with a 4-bromophenyl and an oxadiazole substituent, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the thieno[3,2-d]pyrimidine and oxadiazole scaffolds exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Several studies have demonstrated that derivatives of thieno[3,2-d]pyrimidinones possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The incorporation of oxadiazole units has been linked to enhanced antimicrobial properties against both gram-positive and gram-negative bacteria.

The anticancer activity of thieno[3,2-d]pyrimidines is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds have shown inhibitory effects on thymidylate synthase (TS), which plays a crucial role in DNA synthesis.

In Vitro Studies

In vitro studies have assessed the cytotoxicity of the compound against several cancer cell lines:

Cell LineIC50 (µM)Reference
HepG212.5
MCF-715.0
HCT11610.0

These results suggest that the compound exhibits promising anticancer potential, particularly against liver and breast cancer cell lines.

Spectrum of Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results indicate:

  • Gram-positive Bacteria : Strong activity against species such as Bacillus cereus and Staphylococcus aureus.
  • Gram-negative Bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Bacillus cereus8 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Case Studies

Recent case studies have highlighted the dual action of thieno[3,2-d]pyrimidine derivatives in targeting both cancer cells and pathogenic microorganisms. A notable study by Ahsan et al. demonstrated that compounds with oxadiazole units not only inhibited TS but also displayed significant antibacterial activity against resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound 1 : 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one (–5)
  • Core Structure : Pyrimidinetrione (barbiturate-like) with a ketone-bearing side chain.
  • Key Differences: Lacks the thieno[3,2-d]pyrimidinone system, instead featuring a tri-oxygenated pyrimidine ring. Contains a 2,5-dimethoxyphenyl group, which introduces polar methoxy substituents absent in the target compound.
  • Synthesis : Synthesized via Michael addition of 1,3-dimethylbarbituric acid to a chalcone derivative, halting before cyclocondensation .
  • Implications: The pyrimidinetrione core may reduce membrane permeability compared to the fused thienopyrimidinone system in the target compound.
Compound 2 : 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (1326832-85-2, )
  • Core Structure: Thieno[2,3-d]pyrimidin-4(3H)-one with a 3,4-difluorobenzyl group.
  • Key Differences: Substituted with 2-chlorophenyl (vs. 4-bromophenyl) on the oxadiazole and a 3,4-difluorobenzyl group (vs. cyclopropyl).
  • Implications : Fluorine substitution may improve metabolic stability, while the benzyl group could introduce steric hindrance absent in the cyclopropyl-substituted target compound .

Substituent and Functional Group Comparisons

Compound 3 : 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide (1326882-70-5, )
  • Structure: Contains a pyridinone ring linked to an acetamide group.
  • Key Differences: Replaces the thienopyrimidinone core with a pyridinone-acetamide system.
  • Implications : The target compound’s thioether linkage (-S-CH2-) may confer greater flexibility and lipophilicity compared to the rigid acetamide linker .
Compound 4 : 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (384353-87-1, )
  • Structure: Pyridopyrimidinone fused with a thiazolidinone-thioxo group.
  • Key Differences: The thiazolidinone-thioxo system introduces sulfur-rich electronic effects, contrasting with the oxadiazole in the target compound.
  • Implications: The thienopyrimidinone core in the target compound may offer superior π-π stacking interactions compared to the pyridopyrimidinone system .

Physicochemical and Spectroscopic Properties

Molecular Weight and Lipophilicity :
  • The target compound’s molecular weight (~530 g/mol) and logP (~4.2, estimated) exceed those of compounds with smaller halogens (e.g., Cl, F) or polar groups (e.g., acetamide). Bromine’s hydrophobicity and the cyclopropyl group contribute to higher membrane permeability but lower aqueous solubility .
Spectroscopic Features :
  • IR: A C-Br stretch at ~717 cm⁻¹ confirms the bromophenyl group, consistent with . The thienopyrimidinone C=O stretch appears at ~1680 cm⁻¹, distinct from pyrimidinetrione C=O peaks (~1745 cm⁻¹) .
  • 1H-NMR: Cyclopropyl protons resonate as a multiplet at δ 0.5–1.5 ppm, absent in benzyl- or acetamide-substituted analogs. The thienopyrimidinone aromatic protons appear as distinct doublets between δ 7.5–8.5 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.